molecular formula C22H19ClN2O3 B11107508 4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide

4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide

Cat. No.: B11107508
M. Wt: 394.8 g/mol
InChI Key: BBXNHMXGKRGZFD-UHFFFAOYSA-N
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Description

4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide is a synthetic organic compound with the molecular formula C22H19ClN2O3 and a molecular weight of 394.85 g/mol . This compound is characterized by the presence of a chloro-substituted benzamide core, an acetylated amine group, and a phenoxy group with a methyl substitution. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acetylation of 2-methylphenol using acetic anhydride in the presence of a base such as pyridine to form 2-methylphenoxyacetyl chloride.

    Amidation Reaction: The phenoxyacetyl chloride is then reacted with 4-chloro-3-aminobenzamide in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]-N-phenylbenzamide

InChI

InChI=1S/C22H19ClN2O3/c1-15-7-5-6-10-20(15)28-14-21(26)25-19-13-16(11-12-18(19)23)22(27)24-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,24,27)(H,25,26)

InChI Key

BBXNHMXGKRGZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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